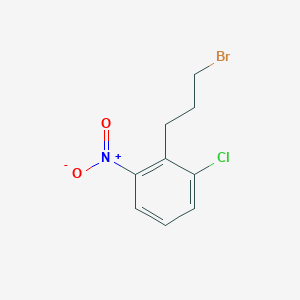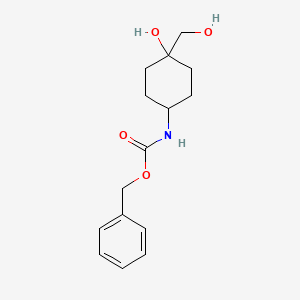
Methyl (E)-3-(2-bromothiazol-4-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Esterification: The final step involves the esterification of the brominated thiazole with methyl acrylate under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the alkene moiety.
Reduction: Reduction reactions can target the bromine atom or the double bond in the prop-2-enoate group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate depends on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring are likely key functional groups involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2E)-3-(2-chloro-1,3-thiazol-4-yl)prop-2-enoate
- Methyl (2E)-3-(2-fluoro-1,3-thiazol-4-yl)prop-2-enoate
- Methyl (2E)-3-(2-iodo-1,3-thiazol-4-yl)prop-2-enoate
Uniqueness
Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions and properties.
Propriétés
Formule moléculaire |
C7H6BrNO2S |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
methyl (E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6BrNO2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h2-4H,1H3/b3-2+ |
Clé InChI |
WMCRFSMHPXFQLP-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CSC(=N1)Br |
SMILES canonique |
COC(=O)C=CC1=CSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)





![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)




